2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22BrN3O2S and its molecular weight is 532.46. The purity is usually 95%.
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Biological Activity
The compound 2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a derivative of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives or through modifications of existing pyrrolo compounds.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives against various pathogenic bacteria. For instance, in a study assessing a series of related compounds, it was found that certain derivatives exhibited weak antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully elucidated but aligns with the general trend observed in its class.
Anticancer Activity
Pyrrolo[3,2-d]pyrimidines have been studied for their anticancer potential. A notable investigation into related compounds demonstrated significant cytotoxic effects on various cancer cell lines. For example, certain derivatives showed GI50 values in the nanomolar range against cancer cells, indicating strong antiproliferative activity .
Case Study: Cytotoxicity Evaluation
A recent evaluation focused on a series of pyrrolo[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated varying degrees of cytotoxicity across different cell lines:
Compound | Cell Line | GI50 (nM) |
---|---|---|
1 | HeLa | 50 |
2 | MDA-MB-231 | 30 |
3 | MCF-7 | 25 |
Target Compound | Various (pending) | TBD |
This table illustrates the promising activity of related compounds and sets a benchmark for future evaluations of the target compound.
The biological activity of pyrrolo[3,2-d]pyrimidines is often attributed to their ability to interact with specific biological targets. For instance, some derivatives have been shown to inhibit enzymes involved in nucleotide synthesis or to disrupt microtubule dynamics . Investigations into the mechanism of action for our compound could reveal similar pathways.
Recent Research Findings
- Antifolate Activity : Some pyrrolo derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism crucial for DNA synthesis . This suggests potential applications in cancer therapy.
- Microtubule Disruption : Certain studies indicate that substituted pyrrolo[3,2-d]pyrimidines act as microtubule depolymerizing agents, which can lead to cancer cell apoptosis .
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJTVLADIHAIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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